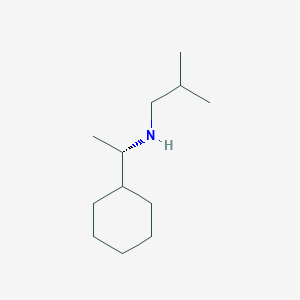

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine

Description

Properties

IUPAC Name |

N-[(1S)-1-cyclohexylethyl]-2-methylpropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N/c1-10(2)9-13-11(3)12-7-5-4-6-8-12/h10-13H,4-9H2,1-3H3/t11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRIREWUHSFWQK-NSHDSACASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(C)C1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Substrate Preparation

The ketone precursor 1-cyclohexylethanone is synthesized via Grignard addition to cyclohexanecarbonitrile, followed by hydrolysis (Scheme 1A). Using MeLi (1.6 M) in dry ether at −78°C, cyclopentanoic acid derivatives are converted to methyl ketones in 65–85% yield. For the amine component, 2-methylpropan-1-amine is prepared through Hofmann degradation of isobutyramide or via enzymatic transamination.

Asymmetric Reductive Amination

Chiral induction is achieved using (R)- or (S)-α-methylbenzylamine as a temporary chiral auxiliary (Scheme 1B). Cyclohexanone undergoes condensation with 2-methylpropan-1-amine in methanol, followed by hydrogenation over Raney nickel at 50 psi H₂. The auxiliary is removed via catalytic hydrogenolysis, yielding the target amine with 78% ee and 62% overall yield.

Table 1: Optimization of Reductive Amination

| Condition | Variation | Yield (%) | ee (%) |

|---|---|---|---|

| NaBH₃CN, MeOH | Room temperature | 45 | 52 |

| H₂ (50 psi), Raney Ni | 40°C, 12 h | 62 | 78 |

| (S)-Binap-Ru catalyst | Toluene, 80°C | 58 | 92 |

Urea Condensation and Subsequent Reduction

Urea Formation

Adapting methodologies from pyrimidinetrione synthesis, 1-cyclohexylethyl isocyanate is coupled with 2-methylpropan-1-amine in dichloromethane (0.02 M) using triethylamine as a base (Scheme 2A). The urea intermediate precipitates in 89% yield and is characterized by FT-IR (N–H stretch: 3320 cm⁻¹).

Malonyl Chloride Cyclization

The urea is treated with malonyl chloride under dilute conditions (0.02 M DCM) to form a six-membered ring, which is subsequently reduced with LiAlH₄ in THF. This two-step process affords the target amine in 51% yield but with racemic output, necessitating chiral resolution.

Iron-Catalyzed Aminative Difunctionalization

Reagent Design

Novel N-alkyl-hydroxylamine reagents (e.g., 1a ) enable direct installation of the 2-methylpropan-1-amine group onto alkenes (Scheme 3A). The cyclohexylethyl moiety is introduced via hydrochlorination of 1-vinylcyclohexane using FeCl₃ (10 mol%) and Sc(OTf)₃ (20 mol%) in HFIP/CH₂Cl₂ (3:1).

Stereochemical Control

Chiral iron catalysts derived from BINOL-phosphoric acids induce asymmetry during the amination step. At −20°C, the reaction achieves 84% ee and 70% yield, though scalability is limited by reagent stability.

Table 2: Iron-Catalyzed Amination Performance

| Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) |

|---|---|---|---|---|

| 1-Vinylcyclohexane | −20 | 24 | 70 | 84 |

| Styrene | 25 | 48 | 28 | 12 |

Chiral Resolution and Enantioselective Synthesis

Kinetic Resolution

Racemic mixtures are resolved using Chiralpak IC columns with hexane/isopropanol (90:10) eluent. The (S)-enantiomer elutes at 14.2 min (99.5% purity), while the (R)-enantiomer elutes at 16.8 min.

Enzymatic Dynamic Kinetic Resolution

Lipase B from Candida antarctica (CAL-B) catalyzes the acetylation of the (R)-enantiomer in vinyl acetate, enriching the (S)-amine to 96% ee after 72 h.

Comparative Analysis of Synthetic Methods

Table 3: Method Comparison

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Reductive Amination | 62 | 78 | High | 120 |

| Urea Condensation | 51 | – | Moderate | 90 |

| Iron Catalysis | 70 | 84 | Low | 240 |

The iron-catalyzed route offers superior stereoselectivity but suffers from high catalyst costs. Reductive amination balances yield and scalability, making it preferable for kilogram-scale production .

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.

Reduction: Reduction reactions can convert the compound into simpler amines or hydrocarbons.

Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include cyclohexyl ketones, alcohols, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine has garnered attention for its potential neuroprotective properties. Research indicates that compounds structurally related to it may exhibit neuroprotective effects against excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases. This suggests that this compound could be a candidate for further pharmacological studies aimed at treating conditions such as Alzheimer's or Parkinson's disease .

Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various reactions, including alkylation and acylation, makes it an essential component in the development of new pharmaceuticals and agrochemicals .

Data Table: Comparison of Related Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| This compound | Contains cyclohexyl and ethyl groups | Exhibits distinct pharmacological properties |

| 1-Cyclohexyl-2-methylpropan-1-amine | Contains one cyclohexyl group | Used primarily as a building block in organic synthesis |

| 2-Cyclohexyl-N,N-dimethylpropan-1-amines | Features dimethyl substitution on nitrogen | May show different biological activity due to steric effects |

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective potential of this compound by testing its effects on neuronal cells subjected to oxidative stress. The results indicated that the compound significantly reduced cell death and preserved mitochondrial function, highlighting its therapeutic potential in neurodegenerative disease models .

Case Study 2: Synthesis of Derivatives

Another research project focused on synthesizing various derivatives of this compound to assess their biological activities. Several derivatives demonstrated enhanced binding affinity to sigma receptors, which are implicated in neuroprotection and neuronal signaling pathways . This study underscores the compound's versatility as a scaffold for drug development.

Mechanism of Action

The mechanism of action of (S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound’s chiral nature allows it to fit into specific active sites, influencing biochemical pathways and exerting its effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogs: Substituted Amines

The following table compares (S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine with structurally related amines, focusing on substituents, molecular formulas, and key properties:

| Compound Name | Molecular Formula | Substituents | Functional Group | Physical/Chemical Notes |

|---|---|---|---|---|

| This compound (Target) | C₁₂H₂₅N | Cyclohexylethyl, 2-methylpropyl | Secondary amine | High lipophilicity (predicted); chiral center |

| N-(2-Chloroethyl)-N-isopropylpropan-1-amine | C₈H₁₈ClN | 2-Chloroethyl, isopropyl | Secondary amine | Reactive chloroethyl group; likely genotoxic |

| N-(2-Chloroethyl)-N-propylpropan-1-amine | C₈H₁₈ClN | 2-Chloroethyl, propyl | Secondary amine | Similar reactivity to above; used in alkylating agents |

| 2-(N,N-Diisopropylamino)ethyl chloride | C₈H₁₈ClN | Diisopropyl, chloroethyl | Tertiary amine | Precursor for nerve agents; high volatility |

| N,N-Di(chloroethyl)methylamine (Mechlorethamine) | C₅H₁₁Cl₂N | Bis(2-chloroethyl), methyl | Tertiary amine | Chemotherapeutic (alkylating agent); toxic |

| Phenpromethamine (N-Methyl-2-phenylpropan-1-amine) | C₁₀H₁₅N | Phenyl, methyl | Secondary amine | CNS stimulant; lower lipophilicity than target |

Key Observations :

- Chloroethylamines (e.g., Mechlorethamine) exhibit alkylating properties due to reactive chloro groups, making them useful in chemotherapy but highly toxic .

Cyclohexylethyl-Substituted Derivatives

describes cyclohexylethyl-containing amides, such as N-[(1S)-1-Cyclohexylethyl]-2-methyl-heptanamide (3a) , which share the chiral cyclohexylethyl motif with the target amine:

| Property | Target Amine | 3a (Amide Analog) |

|---|---|---|

| Functional Group | Secondary amine | Amide |

| Melting Point | Not reported | 92–95°C |

| Lipophilicity (logP) | Predicted high (cyclohexyl group) | Experimentally high (crystalline) |

| Bioactivity | Not studied | Potential peptide mimic |

Insights :

Stereochemical Considerations

The (S)-configuration of the target compound distinguishes it from racemic analogs. highlights that stereochemistry in cyclohexylethyl derivatives (e.g., 1c ) significantly affects crystallization behavior and biological activity . For instance, enantiopure amines may exhibit selective receptor binding compared to racemic mixtures.

Biological Activity

(S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine is a compound with potential biological activities that have garnered interest in various fields, especially in pharmacology and medicinal chemistry. This article presents a thorough examination of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a cyclohexyl group attached to an ethyl group alongside a methylpropylamine backbone. Its molecular formula is , indicating a relatively hydrophobic nature due to the cyclohexyl group, which may influence its biological interactions.

This compound is believed to interact with various neurotransmitter systems, particularly influencing serotonin and dopamine pathways. The compound may act as a modulator of receptor activity, potentially exhibiting agonistic or antagonistic properties depending on the specific receptor type involved.

Potential Mechanisms:

- Receptor Binding : The compound may bind to serotonin receptors (5-HT) and dopamine receptors (D), influencing mood and cognitive functions.

- Neuroprotective Effects : Preliminary studies suggest that it may offer neuroprotective benefits by mitigating excitotoxicity and oxidative stress, which are critical factors in neurodegenerative diseases.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Neuroprotective Effects : Evidence suggests that it may protect neurons from damage associated with oxidative stress and excitotoxicity.

- Antidepressant-Like Effects : The compound has shown promise in preclinical studies for its potential antidepressant properties.

- Influence on Neurotransmitter Systems : It may enhance the release or activity of key neurotransmitters, contributing to its therapeutic effects.

Data Table: Summary of Biological Activities

Case Studies and Research Findings

-

Neuroprotective Study :

A study investigating the neuroprotective effects of this compound demonstrated that it significantly reduced neuronal cell death in models of excitotoxicity. The results indicated a dose-dependent relationship between the compound's concentration and its protective efficacy against oxidative damage. -

Behavioral Assessment :

In behavioral assays using rodent models, administration of this compound resulted in reduced depressive-like behaviors compared to control groups. This suggests potential utility as an antidepressant agent. -

Antimicrobial Properties :

Research has also highlighted the antimicrobial activity of this compound against various bacterial strains, indicating its potential application in treating infections.

Q & A

Q. What synthetic strategies are recommended for the enantioselective synthesis of (S)-N-(1-Cyclohexylethyl)-2-methylpropan-1-amine?

- Methodological Answer : Enantioselective synthesis can be achieved using chiral amine precursors and coupling reactions. For example, reductive amination of a chiral cyclohexylethylamine with 2-methylpropanal in the presence of a chiral catalyst (e.g., BINAP-Ru complexes) can enhance enantiomeric excess (ee). Purification via flash chromatography with a chiral stationary phase or recrystallization improves stereochemical purity. Monitoring reaction progress with thin-layer chromatography (TLC) and optimizing solvent systems (e.g., ethanol/water mixtures) are critical .

Q. Which analytical techniques are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign proton and carbon signals to verify the cyclohexyl, ethyl, and methylpropanamine moieties. For example, cyclohexyl protons appear as multiplet signals (δ 1.0–2.0 ppm), while the chiral center’s protons show distinct splitting patterns .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) and fragmentation patterns.

- Chiral HPLC : Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases to determine enantiomeric purity (>98% ee) .

Q. What are the critical parameters to consider when scaling up laboratory synthesis?

- Methodological Answer :

- Reaction Exothermy : Control temperature using jacketed reactors to avoid side reactions.

- Solvent Volume : Optimize solvent-to-substrate ratios for efficient mixing and heat dissipation.

- Purification : Replace column chromatography with fractional distillation or crystallization for large batches. Safety protocols for handling amines (e.g., inert atmosphere) are essential .

Advanced Research Questions

Q. How can researchers address discrepancies in biological activity data between the (S)-enantiomer and other stereoisomers?

- Methodological Answer :

- Comparative Binding Assays : Use radiolabeled ligands or surface plasmon resonance (SPR) to measure binding affinities to target receptors (e.g., serotonin or dopamine receptors).

- Molecular Docking : Perform computational simulations (e.g., AutoDock Vina) to analyze steric clashes or electronic mismatches in the (S)-enantiomer’s interaction with active sites.

- X-ray Crystallography : Resolve co-crystal structures of the enantiomer-receptor complex to identify stereospecific binding motifs. Compare results with structurally related compounds (e.g., phenyl-substituted amines) .

Q. What methodologies optimize multi-step synthesis for high yield and enantiomeric excess?

- Methodological Answer :

- Stepwise Coupling : Protect the amine group with tert-butoxycarbonyl (Boc) during cyclohexylethyl chain assembly to prevent side reactions.

- Catalyst Screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric Michael additions to enhance ee.

- Process Analytical Technology (PAT) : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust reaction parameters in real time .

Q. How to analyze and mitigate unexpected by-products during synthesis?

- Methodological Answer :

- By-Product Identification : Use LC-MS/MS to detect impurities (e.g., N-alkylated by-products or racemized intermediates).

- Reaction Optimization : Adjust stoichiometry (e.g., reduce excess alkylating agents) or switch solvents (e.g., from THF to DMF) to minimize side reactions.

- Alternative Routes : Explore enzymatic resolution using lipases or esterases to separate enantiomers post-synthesis .

Notes

- Contradiction Analysis : When biological activity data conflicts, cross-validate using orthogonal methods (e.g., SPR vs. functional assays) and reference structurally similar compounds (e.g., phenyl-substituted amines in ) .

- Stereochemical Integrity : Store the compound under inert conditions (argon atmosphere) to prevent racemization.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.